molecular formula C13H21N3 B103259 N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine CAS No. 16571-91-8

N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine

Cat. No. B103259
CAS RN: 16571-91-8
M. Wt: 219.33 g/mol
InChI Key: BWCQXHWVBUZKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine, also known as MPPE, is a chemical compound that has been studied for its potential use in scientific research. MPPE is a member of the pyridine family and has a unique molecular structure that makes it an interesting subject for study. The purpose of

Mechanism Of Action

The mechanism of action of N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine is not fully understood, but it is believed to involve the binding of the compound to the dopamine transporter. This binding may result in the inhibition of dopamine reuptake, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels may be responsible for the observed effects of N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine on behavior and cognition.

Biochemical And Physiological Effects

Studies have shown that N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine can have a variety of biochemical and physiological effects. For example, it has been shown to increase dopamine levels in the brain, which can lead to improvements in cognitive function. Additionally, N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine has been shown to increase the release of acetylcholine, another neurotransmitter that is important for cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine in lab experiments is its ability to selectively bind to the dopamine transporter. This allows researchers to study the effects of dopamine on behavior and cognition in a more targeted way. However, one limitation of using N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine is that it may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of results.

Future Directions

There are many potential future directions for research on N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine. One area of interest is its potential use in the treatment of neurological and psychiatric disorders, such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the mechanism of action of N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine and its effects on neurotransmitter systems. Finally, the development of new synthesis methods for N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine could lead to improvements in its purity and yield, making it a more useful tool for scientific research.

Synthesis Methods

N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine can be synthesized using a variety of methods, including the reaction of 2-bromopyridine with N-methylpiperidine in the presence of a palladium catalyst. This method has been used to produce high yields of N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine with good purity.

Scientific Research Applications

N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the role of neurotransmitters in the brain. N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine has been shown to bind to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This binding can be used to study the effects of dopamine on behavior and cognition.

properties

IUPAC Name

N-(1-piperidin-1-ylpropan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-12(11-16-9-5-2-6-10-16)15-13-7-3-4-8-14-13/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCQXHWVBUZKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937121
Record name N-[1-(Piperidin-1-yl)propan-2-yl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine

CAS RN

16571-91-8
Record name N-[1-Methyl-2-(1-piperidinyl)ethyl]-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16571-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Methyl-2-(1-piperidyl)ethyl)pyridin-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016571918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-(Piperidin-1-yl)propan-2-yl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine
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